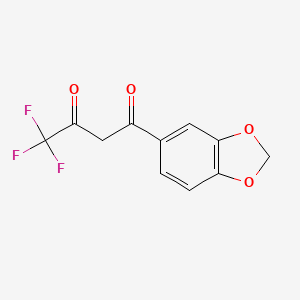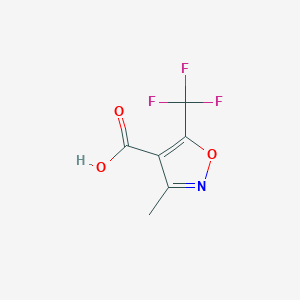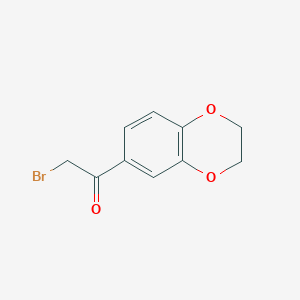
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate
Overview
Description
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate (DMPhen) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a complex organic molecule with a molecular weight of 279.78 g/mol. DMPhen is a yellowish powder that is soluble in water and ethanol.
Scientific Research Applications
Catalysis and Ligand Synthesis
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is used in synthesizing robust ligands for metal oxidation catalysts. The halogenated derivatives of this compound, like 2,9-bis(trichloromethyl)-1,10-phenanthroline, are instrumental in creating oxidatively resistant fluoro- and chloromethyl derivatives capable of coordination with metal oxidation catalysts (Beer, Jiménez, & Drago, 1993).
Thermodynamics in Micelle Systems
The compound also plays a role in understanding distribution thermodynamics within micelles. Research on its distribution in non-ionic surfactant Triton X-100 micelles highlights its thermodynamic interactions and accommodation in heterogeneous solvent mixtures (Kanzaki, Umebayashi, Uemura, & Ishiguro, 2001).
Crystallography and Structural Analysis
Crystallographic studies of the compound, such as those conducted on its octahydro derivative, provide insights into molecular packing and intermolecular interactions. These studies reveal its conformation and crystallographic properties, which are significant for understanding molecular structure and behavior (Feng, 2014).
Electrocatalysis
In electrocatalysis, the complex of Cu(II) with 2,9-dimethyl-1,10-phenanthroline serves as a catalyst for reducing O2 and H2O2. The methyl groups in this compound influence the potential where the adsorbed catalyst functions, demonstrating its utility in electrochemical applications (Zhang & Anson, 1993).
Organic Synthesis and Catalysis
This compound is also utilized in organic synthesis, particularly in the formation of coordination compounds and as a catalyst in reactions such as the allylic substitution, where its specific ligand properties are exploited (Sjögren et al., 1997).
Sensor Technology
Furthermore, it has applications in sensor technology. For instance, emissive copper compounds containing 2,9-dimethyl-1,10-phenanthroline are used as oxygen sensors, especially in crystalline forms that contain void space (Smith & Mann, 2009).
Mechanism of Action
Target of Action
The primary target of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate, also known as Neocuproine, is copper (I) . This compound acts as a chelating agent, selectively binding to copper (I) ions .
Mode of Action
Neocuproine interacts with its target, copper (I), by forming a complex, [Cu(neocuproine)2]+ . This interaction is facilitated by the nitrogen donor sites on the Neocuproine molecule . The resulting complex has a deep orange-red color .
Biochemical Pathways
The biochemical pathways affected by Neocuproine primarily involve copper (I) ions. The formation of the [Cu(neocuproine)2]+ complex can inhibit certain biochemical reactions. For instance, the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols is inhibited by Neocuproine .
Pharmacokinetics
Its solubility in various solvents such as ethanol, acetone, ether, benzene, and light petroleum suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Neocuproine’s action are diverse. For example, it has been found to cause fragmentation and disappearance of melanin in adult zebrafish melanocytes . Additionally, cells expressing eGFP have been observed to lose eGFP fluorescence in the presence of Neocuproine .
Action Environment
The action, efficacy, and stability of Neocuproine can be influenced by various environmental factors. For instance, the availability of copper (I) ions in the environment is crucial for Neocuproine’s action
Safety and Hazards
Future Directions
The future directions of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate research and application are broad. It is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones , suggesting potential applications in organic synthesis and pharmaceutical research.
Biochemical Analysis
Biochemical Properties
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate plays a crucial role in biochemical reactions due to its ability to form complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules by chelating metal ions required for their catalytic activity. For instance, it forms complexes with copper ions, which can be used to study the redox properties of copper-containing enzymes. The nature of these interactions often involves the removal and chelation of metal ions, leading to the inhibition of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. By chelating metal ions, it can disrupt metalloprotein functions, leading to alterations in cellular processes. For example, its interaction with zinc metallopeptidases can inhibit their activity, thereby affecting protein degradation and turnover .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of metallopeptidases by chelating the metal ions required for their catalytic activity. This results in the formation of inactive apoenzymes. Additionally, it can influence gene expression by altering the availability of metal ions that serve as cofactors for transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a cool, dry place, but prolonged exposure to light and air can lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure can lead to sustained inhibition of metalloprotein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit metalloprotein activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruption of essential metal ion homeostasis and potential cytotoxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by chelating metal ions that are essential for enzyme activity. This can lead to alterations in metabolic pathways, particularly those involving metal-dependent enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by its ability to form complexes with metal ions. This can affect its distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles where it exerts its activity. For example, its ability to chelate metal ions can lead to its accumulation in organelles involved in metal ion homeostasis .
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYLFLZNGECIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303136-82-5, 332360-00-6 | |
| Record name | Neocuproine hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)
